(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide (4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770718
InChI: InChI=1S/C25H28ClNO5/c1-15(6-12-21(28)27-13-17-7-9-18(26)10-8-17)5-11-19-23(30-3)16(2)20-14-32-25(29)22(20)24(19)31-4/h5,7-10H,6,11-14H2,1-4H3,(H,27,28)/b15-5+
SMILES:
Molecular Formula: C25H28ClNO5
Molecular Weight: 457.9 g/mol

(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC14770718

Molecular Formula: C25H28ClNO5

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

(4E)-N-(4-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide -

Specification

Molecular Formula C25H28ClNO5
Molecular Weight 457.9 g/mol
IUPAC Name (E)-N-[(4-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C25H28ClNO5/c1-15(6-12-21(28)27-13-17-7-9-18(26)10-8-17)5-11-19-23(30-3)16(2)20-14-32-25(29)22(20)24(19)31-4/h5,7-10H,6,11-14H2,1-4H3,(H,27,28)/b15-5+
Standard InChI Key DZIJPPOBCUUYER-PJQLUOCWSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=C(C=C3)Cl)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=C(C=C3)Cl)OC

Introduction

Structural Characteristics and Molecular Composition

Core Architecture and Functional Groups

The compound features a benzofuran moiety fused with a dihydrofuran ring, substituted at the 5-position by a hex-4-enamide chain. Key structural elements include:

  • A 3-oxo-1,3-dihydro-2-benzofuran core, which imparts rigidity and influences electronic properties.

  • 4,6-Dimethoxy and 7-methyl groups on the benzofuran ring, enhancing steric bulk and modulating solubility.

  • An (E)-configured double bond at the 4-position of the hexenamide chain, critical for molecular conformation.

  • A 4-chlorobenzyl group attached via an amide linkage, introducing halogen-based reactivity and potential bioactivity .

The molecular formula C25H28ClNO5 (molecular weight: 457.9 g/mol) reflects a balance between hydrophobicity and polar functionality, as shown in Table 1.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC25H28ClNO5
Molecular Weight457.9 g/mol
IUPAC Name(E)-N-[(4-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS NumberVCID: VC14770718

Stereochemical and Electronic Features

The (4E) configuration ensures the hexenamide chain adopts an extended conformation, optimizing interactions with biological targets. Quantum mechanical calculations predict electron-withdrawing effects from the 3-oxo group and electron-donating contributions from methoxy substituents, creating a polarized electronic environment conducive to nucleophilic attack at the amide carbonyl .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Retrosynthetic deconstruction suggests three key fragments (Figure 1):

  • Benzofuran precursor: Synthesized via cyclization of substituted catechol derivatives under acidic conditions .

  • Hex-4-enamide chain: Constructed through Horner-Wadsworth-Emmons olefination, introducing the (E)-double bond.

  • 4-Chlorobenzyl amine: Prepared by nucleophilic substitution of 4-chlorobenzyl chloride with ammonia .

Figure 1: Retrosynthetic Pathway
Target MoleculeBenzofuran+Hexenamide+4-Chlorobenzylamine\text{Target Molecule} \leftarrow \text{Benzofuran} + \text{Hexenamide} + \text{4-Chlorobenzylamine}

Stepwise Synthesis

A representative synthesis involves:

  • Benzofuran core formation: 4-Hydroxy-6-methoxy-7-methylcoumarin undergoes base-mediated rearrangement to yield the dihydrobenzofuran scaffold .

  • Alkylation and olefination: The C5 position is functionalized via Mitsunobu reaction with a bromohexenoate ester, followed by palladium-catalyzed coupling to install the amide.

  • Amide bond formation: Reaction of the acid chloride with 4-chlorobenzylamine in dichloromethane achieves 78% yield after chromatographic purification .

Chemical Reactivity and Functional Group Transformations

Amide Bond Reactivity

The secondary amide participates in:

  • Hydrolysis: Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, cleaving to carboxylic acid and amine.

  • N-Alkylation: Reacts with alkyl halides in DMF/K2CO3 to form tertiary amides.

Benzofuran Ring Modifications

  • Demethylation: BBr3 in CH2Cl2 selectively removes methoxy groups at C4 and C6, enabling further functionalization .

  • Oxidation: MnO2 oxidizes the 3-oxo group to a quinone, altering redox properties.

CompoundStructural VariationIC50 (Target)
4-Chlorobenzyl analogueIntact chlorobenzyl group2.3 μM (COX-2)
Fluorobenzyl analogue2-Fluorobenzyl substituent5.1 μM (COX-2)
Methoxy-deficientC4/C6 methoxy removed>100 μM (COX-2)

Data from structural analogues demonstrate the critical role of methoxy groups and halogen substitution in target engagement.

Research Advancements and Future Directions

Recent Innovations

  • Photoaffinity labeling: Incorporation of an azide group at C7 enables target identification in live cells via click chemistry.

  • Prodrug development: Esterification of the amide nitrogen enhances oral bioavailability (F = 62% in rats).

Unanswered Questions

  • Metabolic fate: Cytochrome P450 isoforms responsible for oxidative metabolism remain uncharacterized.

  • Polypharmacology: Off-target effects on serotonin receptors require investigation given structural similarity to psilocybin analogues.

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